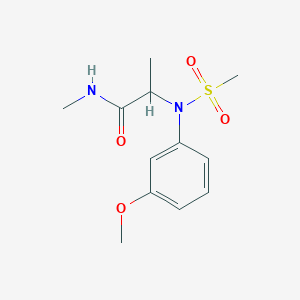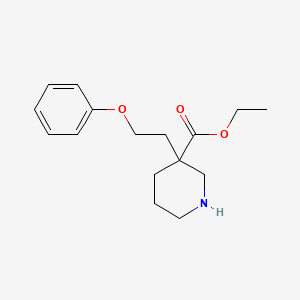
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and β-secretase (BACE1). These enzymes and proteins are involved in various cellular processes such as inflammation, tumor growth, and amyloid beta peptide production. By inhibiting these enzymes and proteins, N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can potentially prevent or treat various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 and MMPs. It has also been shown to have anti-tumor effects by inhibiting MMPs and inducing apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial effects by inhibiting bacterial DNA gyrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential to inhibit various enzymes and proteins involved in various cellular processes. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and side effects in more detail. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is also an area of future research.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the condensation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-8-3-11(9-15(14)25-2)10-20-17(23)18-21-16(22-26-18)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMNGCIWAIVISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)


![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5493686.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493687.png)
![3-(benzylthio)-6-(3-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5493691.png)
![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5493699.png)
![N-benzyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5493716.png)
![[1-(2,6-diaminopyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5493718.png)
![2-butyl-6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493721.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5493726.png)
![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)